
1-Fluoro-4-methoxy-2,5-dimethylbenzene
Vue d'ensemble
Description
1-Fluoro-4-methoxy-2,5-dimethylbenzene, also known as p-fluoroanisole, is an organic compound that belongs to the class of aromatic ethers. It is widely used in organic synthesis and as a solvent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-methoxy-2,5-dimethylbenzene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. It can also participate in various electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation and acylation reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Fluoro-4-methoxy-2,5-dimethylbenzene. However, it is known to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical for human exposure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Fluoro-4-methoxy-2,5-dimethylbenzene in lab experiments include its high purity, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, the limitations of using 1-Fluoro-4-methoxy-2,5-dimethylbenzene include its limited solubility in some solvents and its tendency to react with certain functional groups.
Orientations Futures
There are several future directions for the use of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in scientific research. One area of interest is the development of new synthetic routes for the production of 1-Fluoro-4-methoxy-2,5-dimethylbenzene and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in various chemical reactions. Additionally, the application of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in the development of new drugs and materials is an area of active research.
Applications De Recherche Scientifique
1-Fluoro-4-methoxy-2,5-dimethylbenzene has been extensively used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. The unique chemical properties of 1-Fluoro-4-methoxy-2,5-dimethylbenzene make it a valuable tool for organic chemists in the development of new drugs and materials.
Propriétés
Numéro CAS |
196519-57-0 |
|---|---|
Nom du produit |
1-Fluoro-4-methoxy-2,5-dimethylbenzene |
Formule moléculaire |
C9H11FO |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
1-fluoro-4-methoxy-2,5-dimethylbenzene |
InChI |
InChI=1S/C9H11FO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Clé InChI |
MCRDIULWYOXUKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1F)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1F)C)OC |
Synonymes |
Benzene, 1-fluoro-4-methoxy-2,5-dimethyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
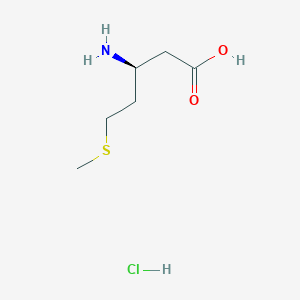
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
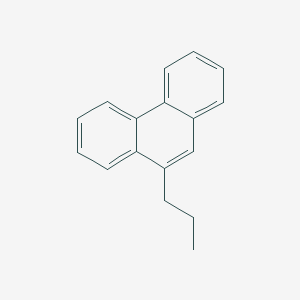
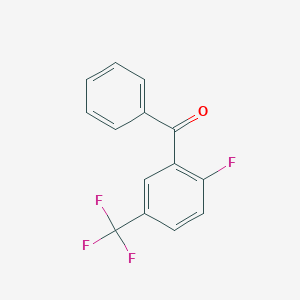
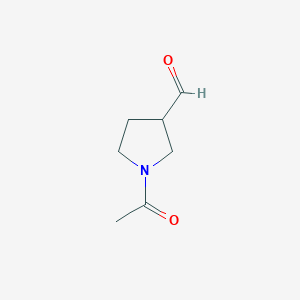
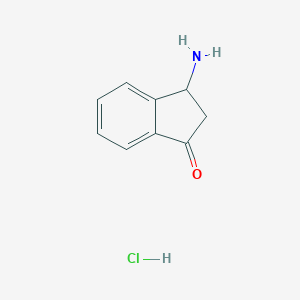
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
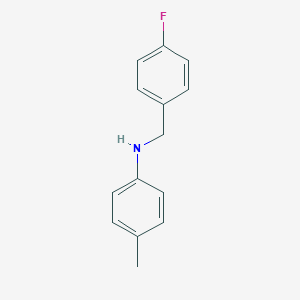
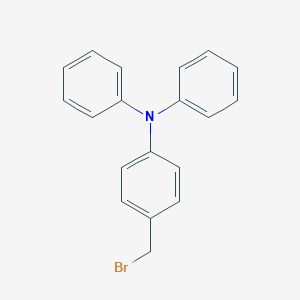
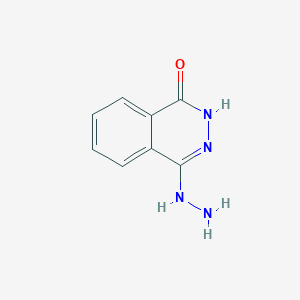
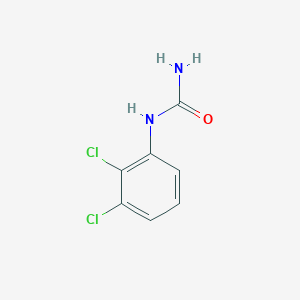
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
